molecular formula C40H56O2 B042652 Retinyl retinoate CAS No. 15498-86-9

Retinyl retinoate

Cat. No. B042652
CAS RN: 15498-86-9
M. Wt: 568.9 g/mol
InChI Key: QNCTWCFXYGJGKU-CHOOPKNISA-N
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Description

Retinyl retinoate is a novel hybrid retinoid derivative synthesized through a condensing reaction between retinol (vitamin A) and retinoic acid. This synthesis aims to enhance the photo-stability and thermal stability of retinol while maintaining or improving its biological activity on the skin, without the common side effects associated with retinoic acid use. Retinyl retinoate has shown promise in various studies for its potential in cosmetic applications, particularly in the prevention and improvement of skin aging, due to its superior stability and efficacy in stimulating collagen synthesis compared to retinol alone (Hyojung Kim et al., 2008).

Synthesis Analysis

Retinyl retinoate is synthesized via a condensing reaction that combines retinol and retinoic acid. This process results in a compound that retains the biological activities of both precursors while exhibiting enhanced thermal stability and decreased photosensitivity. The synthesis approach aims to overcome the limitations of retinol's instability under light and heat, making retinyl retinoate a more viable additive in cosmetic formulations (Hyojung Kim et al., 2008).

Molecular Structure Analysis

The molecular structure of retinyl retinoate contributes to its improved stability and activity. Its structure, derived from the combination of retinol and retinoic acid, facilitates a higher inhibitory activity against c-Jun, a component involved in cellular proliferation and apoptosis, compared to retinol. This structural modification not only enhances its stability but also its efficacy in promoting collagen synthesis, highlighting the importance of molecular design in the development of more effective retinoid derivatives (Hyojung Kim et al., 2008).

Chemical Reactions and Properties

The chemical properties of retinyl retinoate allow it to participate in various biological processes with reduced cell toxicity. Its design combines the advantageous aspects of both retinol and retinoic acid, resulting in a compound that can effectively interact with retinoic acid receptors (RARs) to modulate gene expression related to skin cell growth and differentiation. The chemical structure enables a balance between activity and stability, making it less irritating and more suitable for topical applications in cosmetics (Hyojung Kim et al., 2008).

Physical Properties Analysis

Retinyl retinoate exhibits enhanced physical properties, such as decreased photosensitivity and increased thermal stability, compared to its precursors. These properties make it a more versatile ingredient in cosmetic formulations, as it can withstand exposure to sunlight and heat without degrading, thereby maintaining its efficacy over time. The improved stability also reduces the need for stringent storage conditions, further enhancing its appeal for use in skincare products (Hyojung Kim et al., 2008).

Chemical Properties Analysis

The chemical stability of retinyl retinoate is a key attribute that differentiates it from other retinoids. Its resistance to oxidation and isomerization under various conditions, including exposure to light and heat, contributes to its effectiveness and safety as a skin care ingredient. This stability is crucial for its function in cosmetic formulations, as it ensures that the compound remains active and beneficial for skin health over the duration of the product's use (Hyojung Kim et al., 2008).

Scientific Research Applications

  • Neurological Applications : Retinoids like retinoic acid have been shown to promote the survival and possibly differentiation of cultured embryonic retina neurons and photoreceptors, even in the absence of glia and retinal pigment epithelium (Stenkamp, Gregory, & Adler, 1993).

  • Cancer Chemoprevention : Retinoids play a crucial role in the chemoprevention of epithelial carcinogenesis and differentiation therapy. They are effective agents against various cancers (Hansen et al., 2000).

  • Cosmeceuticals : Retinoids, including retinaldehyde, are effective in preventing oxidative stress, controlling cutaneous bacterial flora, and improving skin aging and photoaging (Sorg, Antille, Kaya, & Saurat, 2006).

  • Skin Diseases : Retinyl retinoate has shown potential in preventing and improving skin aging and treating skin troubles due to its excellent stability. Its applications extend to cosmetics and medicinal treatments for skin issues (Hyojung Kim et al., 2008). Additionally, it improves skin wrinkles and has higher skin regeneration activity than retinol with reduced toxicity (H. Kim et al., 2010).

  • Physiological Functions : Retinoids are essential for maintaining various physiological processes like growth, development, vision, immune system functioning, reproduction, and skin and barrier functions (D'Ambrosio, Clugston, & Blaner, 2011).

  • Dermatitis Treatment : Co-treatment with retinyl retinoate and PPARα agonists has been found to reduce retinoid dermatitis in hairless mouse skin (Bora Kim et al., 2012).

Safety And Hazards

Retinyl retinoate should be handled with care. It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . There are also concerns about potential skin irritation .

Future Directions

The promising potential of retinoid nanoformulations, including retinyl retinoate, requires a more comprehensive evaluation with additional studies to support the preliminary findings . There is a lack of evidence from properly designed clinical trials to support the claimed efficacy of the most commonly used retinoids as antiaging agents in cosmeceuticals .

properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCTWCFXYGJGKU-CHOOPKNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165764
Record name Retinyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retinyl retinoate

CAS RN

15498-86-9
Record name Retinyl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETINYL RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
H Kim, J Koh, J Baek, Y Seo, B Kim… - Skin Research and …, 2011 - Wiley Online Library
… In this study, we showed that retinyl retinoate played a newly important role in the … In summary, retinyl retinoate was found to be a new novel hybrid vitamin derivative – retinyl retinoate, …
Number of citations: 20 onlinelibrary.wiley.com
H Kim, N Kim, S Jung, J Mun, J Kim… - British Journal of …, 2010 - academic.oup.com
… of retinyl retinoate was compared with placebo. Twenty‐four patients completed a 12‐week trial of 0·06% retinyl retinoate … In the second clinical study, the efficacy of retinyl retinoate was …
Number of citations: 48 academic.oup.com
JE Kim, B Kim, H Kim, H Kim, JD Lee… - The journal of …, 2010 - Wiley Online Library
… retinyl retinoate upregulated mouse HAS2 and human HAS2 mRNA. Application of retinyl retinoate … The aims of this study were to determine effects of retinyl retinoate (a novel retinol …
Number of citations: 21 onlinelibrary.wiley.com
SG Lee, JH Jeong, SR Kim, KM Lee, BK Ahn… - Journal of …, 2012 - Springer
Topical formulation of retinyl retinoate (RR) was developed with nanostructured lipid carriers (NLCs), composed of Compritol or Precirol as a solid lipid, canola oil as an oil, and Tween …
Number of citations: 27 link.springer.com
M Kim, H Yang, H Kim, H Jung… - International journal of …, 2014 - Wiley Online Library
… of active agent (50% w/w retinyl retinoate dissolved in canola oil and ascorbic acid) in the … This indicated that retinyl retinoate solution (50% w/w retinyl retinoate dissolved in canola oil…
Number of citations: 104 onlinelibrary.wiley.com
H Kim, B Kim, H Kim, S Um, J Lee, H Ryoo… - Bioorganic & medicinal …, 2008 - Elsevier
… , retinyl retinoate 1… retinyl retinoate 1 had higher inhibitory activity against c-Jun than retinol and showed superior effects on collagen synthesis compared to retinol. Thus, retinyl retinoate …
Number of citations: 32 www.sciencedirect.com
H Kim, M Kim, Y Quan, T Moon, J Mun… - Skin Research and …, 2012 - Wiley Online Library
… Results: The PLA-retinyl retinoate microsphere was more effective for the … of retinyl retinoate than retinyl retinoate in itself. The cream A, which contains 3% PLA-retinyl retinoate (2%) …
Number of citations: 13 onlinelibrary.wiley.com
B Kim, JE Kim, H Kim, JD Lee… - International journal of …, 2012 - Wiley Online Library
… retinyl retinoate, via a condensation reaction between retinol and retinoic acid. Retinyl retinoate … Retinyl retinoate caused less irritation than retinoic acid when applied topically to rodent …
Number of citations: 13 onlinelibrary.wiley.com
B Kim, H Kim, JE Kim, SH Lee - Tissue Engineering and Regenerative …, 2013 - Springer
… In this study, all patients in all of the treatment groups had no adverse symptoms on retinyl retinoate treatment. These findings imply that the novel retinoid hybrid, retinyl retinoate, has …
Number of citations: 2 link.springer.com
L Das, B Bhagawati, CR Sarkar, BC Goswami - 2014 - nopr.niscpr.res.in
… The yield of the purified product retinyl retinoate is 55% with respect to didehydroretinol. The purified product is characterised with the help of UV-visible spectrophotometer, HPLC, LC-…
Number of citations: 2 nopr.niscpr.res.in

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